In-Depth Technical Guide to 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Perchlorate
In-Depth Technical Guide to 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate, commonly referred to as HITC perchlorate, is a synthetic, lipophilic, cationic cyanine dye. It is recognized for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. This property, combined with its sensitivity to changes in membrane potential, has established HITC perchlorate as a valuable tool in various scientific disciplines, including cell biology, neuroscience, and drug discovery. Its applications range from being a fluorescent probe for measuring plasma and mitochondrial membrane potential to its use as a laser dye. This guide provides a comprehensive overview of the core chemical properties of HITC perchlorate, detailed experimental considerations, and its mechanism of action.
Core Chemical and Physical Properties
1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate is a salt consisting of the organic hexamethylindotricarbocyanine cation and a perchlorate anion. The extended polymethine chain of the cation is responsible for its characteristic spectral properties.
| Property | Value |
| CAS Number | 16595-48-5 |
| Molecular Formula | C₂₉H₃₃ClN₂O₄ |
| Molecular Weight | 509.04 g/mol |
| Appearance | Green to gold-brown powder |
| Melting Point | 235 °C (decomposes)[1] |
| Solubility | Low solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3] |
Spectroscopic Properties
The spectral characteristics of HITC are largely determined by the hexamethylindotricarbocyanine cation. Therefore, data from salts with other counter-ions, such as iodide, are often used as a close approximation for the perchlorate salt's properties. Cyanine dyes are known for their high molar extinction coefficients and moderate fluorescence quantum yields.[4]
| Parameter | Value (in Ethanol, unless otherwise specified) |
| Absorption Maximum (λmax) | ~744 nm[5] |
| Emission Maximum (λem) | ~780 nm[6] |
| Molar Extinction Coefficient (ε) | Cyanine dyes typically have ε in the range of 150,000 - 300,000 M⁻¹cm⁻¹.[4] Specific data for HITC perchlorate is not readily available. |
| Fluorescence Lifetime (τ) | ~1.7 ± 0.3 ns[5] |
| Quantum Yield (Φ) | Moderate. The singlet oxygen quantum yield for HITC with a ClO₄⁻ counterion has been reported.[7][8] |
Synthesis
A general and representative method for the synthesis of heptamethine cyanine dyes, such as HITC, involves the condensation of two equivalents of a Fischer's base derivative with a polymethine bridge-forming reagent.
Representative Synthetic Protocol:
A common route for synthesizing heptamethine cyanine dyes involves the reaction of an appropriate indolenine salt with a reagent that provides the five-carbon chain of the heptamethine bridge.[9][10][11][12]
-
Preparation of the Indolenium Salt: 1,2,3,3-Tetramethyl-3H-indolium salt is synthesized via the Fischer indole synthesis from phenylhydrazine and 3-methyl-2-butanone, followed by alkylation.[10]
-
Condensation Reaction: The indolenium salt is then reacted with a suitable five-carbon bridging agent, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, in a solvent like pyridine or a mixture of pyridine and acetic anhydride. The reaction mixture is heated to facilitate the condensation.
-
Purification: The crude dye is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and ethyl acetate. The perchlorate salt can be obtained by anion exchange from another salt (e.g., iodide) or by direct precipitation with a perchlorate salt.
Mechanism of Action as a Membrane Potential Probe
HITC perchlorate is classified as a "slow-response" potentiometric probe. Its mechanism of action is based on its electrophoretic distribution across biological membranes in response to the membrane potential, as described by the Nernst equation.[13][14][15][16]
The positively charged, lipophilic HITC cation accumulates in compartments with a negative membrane potential, such as the cytoplasm of cells relative to the extracellular space, and more significantly, within the mitochondrial matrix due to the highly negative mitochondrial membrane potential.
-
In Hyperpolarized Membranes (more negative inside): The dye is driven into the cell or mitochondria, leading to an increase in its local concentration. This can result in fluorescence quenching due to the formation of non-fluorescent aggregates.
-
In Depolarized Membranes (less negative inside): The driving force for dye accumulation is reduced, leading to a decrease in its intracellular or intramitochondrial concentration. This disaggregation can cause an increase in fluorescence.
The change in fluorescence intensity is therefore proportional to the change in membrane potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 5. Characteristics of 1, 1',3,3,3',3'-hexamethylindotricarbocyanine iodide as a tunable dye laser in the near infrared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of 1, 1′,3,3,3′,3′-hexamethylindotricarbocyanine iodide as a tunable dye laser in the near infrared [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Heptamethine Cyanines from Furfural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Membrane Potential Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Introduction to Potentiometric Probes—Section 22.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
